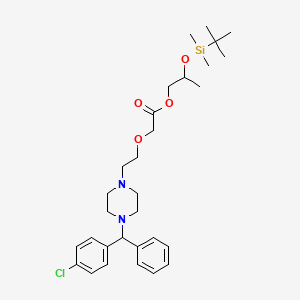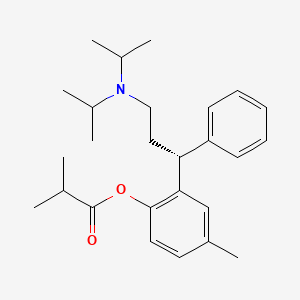
Deoxy Fesoterodine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxy Fesoterodine is a biochemical compound with the molecular formula C26H37NO2 and a molecular weight of 195.58. It is primarily used for research purposes and is not intended for diagnostic or therapeutic use . This compound is related to Fesoterodine, an antimuscarinic agent used in the treatment of overactive bladder .
Métodos De Preparación
The synthesis of Deoxy Fesoterodine involves several steps, typically starting from 5-hydroxy methyl tolterodine. This compound is reacted with isobutyryl chloride to form an intermediate, which is then converted to this compound through a series of chemical reactions . The industrial production methods for this compound are similar to those used for Fesoterodine, involving large-scale synthesis and purification processes .
Análisis De Reacciones Químicas
Deoxy Fesoterodine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include isobutyryl chloride and fumaric acid . The major products formed from these reactions are intermediates that are further processed to obtain the final compound .
Aplicaciones Científicas De Investigación
Deoxy Fesoterodine is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. It is employed in proteomics research to study protein interactions and functions . Additionally, it is used in the development of new pharmaceuticals and in the study of overactive bladder treatments .
Mecanismo De Acción
The mechanism of action of Deoxy Fesoterodine is similar to that of Fesoterodine. Once administered, it is converted to its active metabolite, 5-hydroxymethyl tolterodine, by plasma esterases . This active metabolite acts as a competitive antagonist at muscarinic receptors, inhibiting bladder contraction and decreasing detrusor pressure . This results in a reduction in the urge to urinate .
Comparación Con Compuestos Similares
Deoxy Fesoterodine is similar to other antimuscarinic agents such as Solifenacin and Vibegron . it is unique in its specific molecular structure and its conversion to the active metabolite, 5-hydroxymethyl tolterodine . This unique mechanism of action makes it particularly effective in the treatment of overactive bladder .
Similar Compounds:- Solifenacin
- Vibegron
- Tolterodine
Propiedades
Fórmula molecular |
C26H37NO2 |
|---|---|
Peso molecular |
395.6 g/mol |
Nombre IUPAC |
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO2/c1-18(2)26(28)29-25-14-13-21(7)17-24(25)23(22-11-9-8-10-12-22)15-16-27(19(3)4)20(5)6/h8-14,17-20,23H,15-16H2,1-7H3/t23-/m1/s1 |
Clave InChI |
LOMIYJWXUUAURU-HSZRJFAPSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)OC(=O)C(C)C)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=C(C=C1)OC(=O)C(C)C)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl]-2-oxooxolane-3-carboxylic acid](/img/structure/B13851023.png)
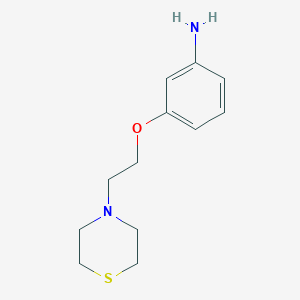
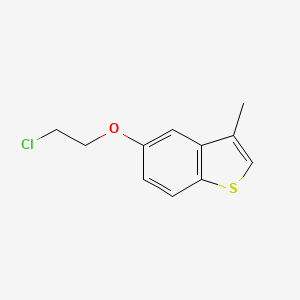
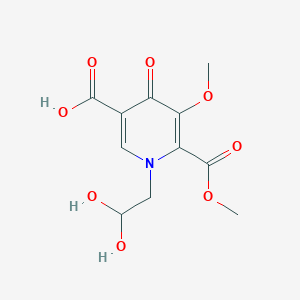
![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)

![sodium;4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B13851056.png)
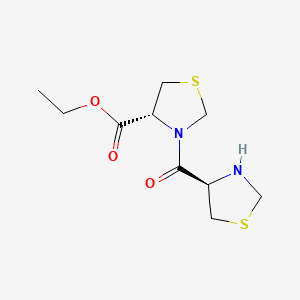
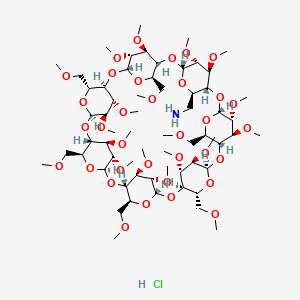
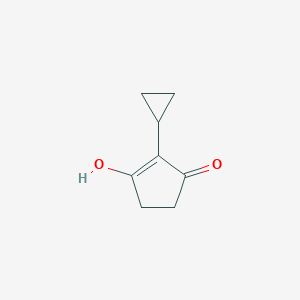
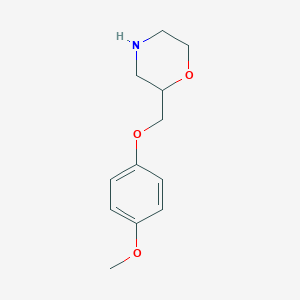
![1-[3-[(4-Chlorophenyl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B13851088.png)
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13851093.png)
